N-(3,4-dichlorophenyl)-2-ethylbutanamide

Description

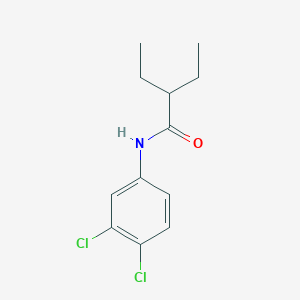

Structure

2D Structure

3D Structure

Properties

CAS No. |

6429-74-9 |

|---|---|

Molecular Formula |

C12H15Cl2NO |

Molecular Weight |

260.16 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-2-ethylbutanamide |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

IOFUMEIXOCLOEH-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Spectroscopic and Chromatographic Characterization of N 3,4 Dichlorophenyl 2 Ethylbutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For N-(3,4-dichlorophenyl)-2-ethylbutanamide, both ¹H NMR and ¹³C NMR spectroscopy are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern. The proton attached to the nitrogen atom of the amide group (N-H) would likely appear as a broad singlet. The protons of the 2-ethylbutyl group would be observed in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region, around 170-180 ppm. The carbons of the dichlorophenyl ring would appear in the aromatic region (120-140 ppm), while the aliphatic carbons of the 2-ethylbutyl group would be observed in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~175 |

| Aromatic C-Cl | - | ~130-133 |

| Aromatic C-H | ~7.3-7.8 | ~120-130 |

| Amide N-H | ~8.0-9.0 (broad) | - |

| Methine (CH) | ~2.1-2.3 | ~45-50 |

| Methylene (B1212753) (CH₂) | ~1.4-1.7 | ~25-30 |

| Methyl (CH₃) | ~0.8-1.0 | ~10-15 |

Note: These are predicted values based on analogous compounds and may vary slightly from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) in a predictable ratio, which is a definitive indicator of the presence and number of chlorine atoms.

Electron ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation pathways for amides include cleavage of the amide bond (C-N bond) and the bonds adjacent to the carbonyl group. The analysis of these fragment ions provides valuable information for confirming the structure of the compound.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 260.08 | Molecular ion |

| [M+2]⁺ | 262.08 | Isotopic peak due to one ³⁷Cl |

| [M+4]⁺ | 264.08 | Isotopic peak due to two ³⁷Cl |

| [C₈H₁₅NO]⁺ | 141.12 | Fragment from cleavage of the C-N bond |

| [C₆H₃Cl₂N]⁺ | 160.96 | Fragment from cleavage of the amide bond |

Note: The relative intensities of the isotopic peaks for a compound with two chlorine atoms are expected to be approximately in the ratio of 9:6:1.

Infrared (IR) Spectroscopy for Functional Group Identification.researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the amide and dichlorophenyl groups.

Key expected absorption bands include:

N-H stretch: A sharp peak around 3300 cm⁻¹, characteristic of the secondary amide N-H bond.

C=O stretch (Amide I band): A strong absorption band typically in the region of 1650-1680 cm⁻¹, corresponding to the carbonyl group of the amide.

N-H bend (Amide II band): An absorption band around 1550 cm⁻¹.

C-N stretch: An absorption in the range of 1200-1300 cm⁻¹.

Aromatic C-H stretch: Peaks typically observed above 3000 cm⁻¹.

Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.

C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | ~3300 |

| C=O Stretch (Amide I) | ~1650-1680 |

| N-H Bend (Amide II) | ~1550 |

| C-N Stretch | ~1200-1300 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | ~1450-1600 |

| C-Cl Stretch | <800 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would be suitable. nih.gov In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The compound would be detected using a UV detector, as the dichlorophenyl group is a strong chromophore. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis. A single, sharp peak would indicate a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis. The sample is vaporized and separated on a capillary column, with the retention time being a key identifier. The separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for definitive identification and structural confirmation. This technique is highly sensitive and can be used to detect and identify even trace amounts of impurities.

Elucidation of Structure Activity Relationships Sar for N 3,4 Dichlorophenyl 2 Ethylbutanamide Analogs

Impact of Aromatic Substitutions on Biological Activity

Research on related N-aryl amide structures demonstrates that modifications to the aromatic ring can drastically alter activity. For instance, in a series of N-(3,5-dichlorophenyl) derivatives, the dichlorophenyl moiety was found to be crucial for activity. researchgate.net The specific 3,4-dichloro substitution pattern on the parent compound provides a distinct electronic and steric profile. The electron-withdrawing nature of the chlorine atoms can influence π–π stacking and halogen bonding interactions within a receptor binding pocket. mdpi.com

Studies on various classes of compounds have shown that the position of halogen substituents is key. For example, in a series of ketamine esters, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com The introduction of different substituents, such as fluoro, methoxy, or trifluoromethyl groups, can modulate activity. Fluoro groups, for instance, have been shown to increase the antimetastatic effect in certain molecules, with their position on the phenyl ring being a determining factor. nih.gov Increasing the number of aromatic rings in a compound series has been shown to have detrimental effects on developability, underscoring the importance of optimizing a single aromatic scaffold. nih.gov

The following table summarizes findings from related dichlorophenyl analogs, illustrating how different aromatic substitutions can influence biological activity.

| Compound Series | Aromatic Substitution | Key Finding | Reference |

|---|---|---|---|

| 2-phenylacrylonitriles | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | Showed potent cell growth inhibition (GI50 = 0.56 µM). | nih.gov |

| 2-phenylacrylonitriles | (Z)-2-(4-chlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | Exhibited lower potency (GI50 = 4 µM) compared to the 3,4-dichloro analog. | nih.gov |

| N-arylphenyl-2,2-dichloroacetamides | Various N-arylphenyl substitutions | Cytotoxic activity was found to be dependent on the nature and position of substituents on the N-arylphenyl ring. | brieflands.com |

| PPARγ Ligands | Substitutions at position 2 of benzene (B151609) ring A | Substituents like –F, –CF3, and –Cl contributed steric bulk, leading to tighter packing in the binding pocket and increased activity. | nih.gov |

Influence of Alkyl Chain Branching and Length on Pharmacological Profiles

The structure of the alkyl chain—in this case, the 2-ethylbutanoyl group—plays a significant role in defining the pharmacological properties of the molecule. Factors such as chain length, branching, and the resulting lipophilicity can affect how the compound fits into a binding pocket and its pharmacokinetic properties. mdpi.com

Studies on other chemical series have consistently shown that modifying the alkyl chain length can lead to a biphasic effect on activity. For example, in one study, increasing a carbon branch by a single carbon enhanced potency, but further additions led to a decrease in effectiveness. mdpi.com This suggests an optimal size and conformation for the alkyl group to achieve maximal interaction with the biological target. Similarly, the cellular uptake of certain amphiphilic compounds increased with alkyl chain length up to a certain point (C12), after which it decreased. nih.gov

Branching of the alkyl chain also has a profound impact. Replacing a linear propyl chain with a branched isopropyl group in pyrrolidinium-based ionic liquids was shown to significantly alter the material's thermal and transport properties. rsc.org In the context of N-(3,4-dichlorophenyl)-2-ethylbutanamide, the ethyl branch at the alpha-carbon creates a specific stereochemical and conformational constraint that influences its interaction with a receptor. Research on opioid kappa agonists demonstrated that introducing alkyl and aryl substituents at the C1 position of an ethyl-linking moiety was critical for achieving a conformation similar to a known agonist, leading to a highly potent compound. drugbank.com

The table below illustrates how alkyl chain modifications affect activity in various compound classes, providing a model for understanding the potential impact on this compound analogs.

| Compound Class | Alkyl Chain Modification | Impact on Activity/Properties | Reference |

|---|---|---|---|

| Guaianolides | Increase in carbon branch from C1 to C2 | Enhanced anti-growth potency by up to 30%. | mdpi.com |

| Guaianolides | Further increase in carbon branch to C3 | Potency decreased by approximately 60% compared to C2. | mdpi.com |

| Amphiphilic Selenolanes | Increasing chain length up to C12 | Increased cellular incorporation. | nih.gov |

| Hydrophobically-modified Gelatin | Increasing alkyl chain length | Increased adsorption of a model hydrophobic drug. | matec-conferences.org |

| Pyrrolidinium Salts | Linear propyl vs. branched isopropyl chain | Significant changes in melting points and other physical properties. | rsc.org |

Role of Amide Linkage Modifications in Receptor Binding and Efficacy

The amide bond is a cornerstone of many biologically active molecules, providing structural rigidity and key hydrogen bonding capabilities. drughunter.com However, it is also susceptible to enzymatic hydrolysis, which can limit a compound's oral bioavailability and duration of action. drughunter.com Replacing the amide linkage in this compound with bioisosteres is a common medicinal chemistry strategy to enhance metabolic stability and modulate pharmacological properties. nih.gov

Amide bioisosteres are functional groups that mimic the physicochemical properties of the amide bond. nih.gov Common replacements include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.govresearchgate.net These rings can replicate the planarity and dipole moment of an amide while offering resistance to metabolic degradation. nih.gov For example, 1,3,4-oxadiazoles have been noted to improve aqueous solubility and metabolic stability compared to their 1,2,4-isomers. researchgate.net

The choice of isostere can have profound effects on receptor binding. In a series of dopamine (B1211576) D3 receptor ligands, replacing the carbonyl group of the amide linker with a methylene (B1212753) group (transforming the amide to an amine) dramatically reduced binding affinity at the D3 receptor by over 100-fold, highlighting the critical role of the carbonyl for that specific interaction. nih.gov Conversely, replacing peptidic amide bonds in leu-enkephalin with non-hydrolyzable 3-aminooxetane motifs resulted in analogs that retained potency and had double the stability. drughunter.com

The following table presents examples of amide bond bioisosteres and their observed effects in different molecular contexts.

| Original Linkage | Bioisosteric Replacement | Compound Class / Target | Observed Effect | Reference |

|---|---|---|---|---|

| Amide | Amine (CH2) | Dopamine D3 Receptor Ligands | Dramatically reduced binding affinity (>100-fold) at D3 receptors. | nih.gov |

| Amide | 1,2,4-Oxadiazole | General Peptidomimetics | Can mimic molecular planarity and dipole moment; improves metabolic stability. | nih.gov |

| Amide | 1,2,3-Triazole | General Peptidomimetics | A well-established surrogate for the amide bond. | nih.gov |

| Amide | Trifluoroethylamine | General Peptidomimetics | Enhances metabolic stability by reducing susceptibility to proteolysis. | drughunter.com |

| Sulfonamide | Amide | PPARγ Ligands | The amide-linked compound showed no significant transactivation activity, whereas the sulfonamide was critical. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are invaluable for predicting the activity of novel analogs, optimizing lead compounds, and gaining insight into the molecular properties that drive biological effects. nih.gov

A QSAR model is built by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to create an equation that relates these descriptors to the observed activity. mdpi.com Descriptors can be categorized as 1D (e.g., logP, pKa), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov

For a series of this compound analogs, a QSAR study could identify key descriptors for activity. For example, a model might reveal that higher lipophilicity (logP) and specific steric parameters are positively correlated with activity, while certain electronic features are negatively correlated. arabjchem.org In studies of arylpropenamide derivatives, 2D-QSAR models revealed that higher thermal energy and lower entropy values increased anti-HBV activities. nih.gov For a series of N-arylphenyl-2,2-dichloroacetamide analogues with anticancer activity, a robust QSAR model was developed using a genetic algorithm that could predict 90% of the variance in activity. brieflands.com

Different QSAR methods, from multiple linear regression (MLR) to more complex machine learning approaches like artificial neural networks (ANN) and support vector regression (SVR), can be employed. frontiersin.orgbrieflands.comsemanticscholar.org These models, once validated, can be used to virtually screen large libraries of potential compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.govmdpi.com

The table below summarizes several QSAR studies on related amide-containing compounds, highlighting the methodologies and key findings.

| Compound Class | QSAR Method | Key Descriptors / Findings | Reference |

|---|---|---|---|

| Phenylpropanoid amides | DFT and QSAR | Tumor-selective cytotoxicity correlated with molecular size (surface area) and electrostatic interaction. | nih.gov |

| Arylpropenamide derivatives | 2D-QSAR and 3D-QSAR | Higher thermal energy (TE) and lower entropy (S(ө)) increased anti-HBV activities. | nih.gov |

| Amide derivatives as XO inhibitors | Mix-kernel SVR | The model exhibited excellent predictive ability and robustness (R² = 0.97 for training set). | frontiersin.org |

| N-arylphenyl-2,2-dichloroacetamides | GA-PLS | A linear seven-parameter model was developed that predicted 90% of variances in cytotoxic activity. | brieflands.com |

| 2-phenylacrylonitriles | MLR | A seven-descriptor model yielded a good fit (R² = 0.726) for predicting cell growth inhibition. | nih.gov |

Pharmacological Target Identification and Characterization of N 3,4 Dichlorophenyl 2 Ethylbutanamide

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation

No published studies on the enzyme inhibition kinetics of N-(3,4-dichlorophenyl)-2-ethylbutanamide were identified. Therefore, there is no information regarding its potential to act as an enzyme inhibitor, its potency (IC50 or Ki values), or its mode of inhibition (e.g., competitive, non-competitive). ontosight.ai Furthermore, there is no evidence to suggest that this compound acts as a mechanism-based inactivator of any enzyme, a process that involves the enzymatic conversion of the inhibitor into a reactive species that covalently binds to and inactivates the enzyme. nih.govnih.gov

Research on other dichlorophenyl-containing compounds has shown enzyme-inhibiting properties against various enzymes, but these findings are specific to the studied molecules and cannot be attributed to this compound without direct experimental evidence.

Table 2: Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Constant (Ki) | IC50 | Mechanism of Inhibition |

|---|

Protein-Ligand Interaction Profiling

A detailed protein-ligand interaction profile for this compound is not available in the public domain. Computational tools and experimental methods that are typically used to profile these interactions, such as X-ray crystallography or computational docking studies, have not been reported for this compound. uac.pt As a result, the specific amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that would govern its binding to a protein target are unknown.

High-Throughput Screening for Novel Biological Targets

There is no indication from available literature that this compound has been included in high-throughput screening (HTS) campaigns to identify novel biological targets. HTS allows for the rapid testing of large numbers of compounds against a variety of biological assays to uncover new pharmacological activities. drugbank.com The absence of such data suggests that the biological effects of this compound remain largely unexplored.

Table 3: Summary of Pharmacological Data for this compound

| Study Type | Outcome |

|---|---|

| Receptor Binding | No Data Available |

| Enzyme Inhibition | No Data Available |

| Protein-Ligand Interactions | No Data Available |

Mechanistic Investigations into the Biological Action of N 3,4 Dichlorophenyl 2 Ethylbutanamide

Cellular Signaling Pathway Modulation

The study of how a compound like N-(3,4-dichlorophenyl)-2-ethylbutanamide might modulate cellular signaling pathways is fundamental to understanding its biological activity. Such investigations would typically involve a series of in vitro and cell-based assays to determine its influence on key signaling networks that govern cellular processes.

G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, MAPK)

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication by detecting molecules outside the cell and activating internal signal transduction pathways. khanacademy.org Upon ligand binding, GPCRs undergo a conformational change, leading to the activation of heterotrimeric G proteins. aps.org This activation can then influence the production of second messengers like cyclic AMP (cAMP) and trigger downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govnih.gov

The MAPK pathway is a critical signaling cascade involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. nih.govnih.gov Research into the effects of a novel compound would assess its ability to either stimulate or inhibit these pathways.

A hypothetical data table illustrating the kind of results that would be sought in such an investigation is presented below.

| Signaling Pathway | Biomarker | Hypothetical Effect of this compound | Method of Detection |

| cAMP Pathway | Intracellular cAMP levels | Increase / Decrease / No Change | ELISA / FRET-based biosensors |

| MAPK/ERK Pathway | Phosphorylated ERK (p-ERK) | Increase / Decrease / No Change | Western Blot / Immunofluorescence |

| p38 MAPK Pathway | Phosphorylated p38 (p-p38) | Increase / Decrease / No Change | Western Blot / Flow Cytometry |

| JNK Pathway | Phosphorylated JNK (p-JNK) | Increase / Decrease / No Change | Western Blot / Kinase Assay |

Intracellular Enzyme Pathway Regulation

Beyond GPCR-mediated pathways, a compound's biological action can be dictated by its direct or indirect influence on intracellular enzymes. These enzymes, including kinases, phosphatases, and proteases, are critical for the regulation of a multitude of cellular functions. nih.govresearchgate.net For instance, the ubiquitin-proteasome pathway is essential for protein degradation and the regulation of the cell cycle. nih.gov Investigating a compound's effect on such enzymatic pathways is crucial for a complete mechanistic understanding.

Below is an interactive data table representing the type of data that would be generated from studies on intracellular enzyme regulation.

| Enzyme/Pathway | Activity Measured | Hypothetical Outcome with this compound | Assay Type |

| Protein Kinase A (PKA) | Phosphorylation of target substrate | Activation / Inhibition / No Effect | In vitro kinase assay |

| Protein Tyrosine Phosphatases (PTPs) | Dephosphorylation of target substrate | Activation / Inhibition / No Effect | Phosphatase assay |

| Caspase-3 | Cleavage of fluorogenic substrate | Activation / Inhibition / No Effect | Apoptosis assay |

| 26S Proteasome | Proteolytic activity | Inhibition / No Effect | Proteasome activity assay |

Molecular Interactions and Binding Site Analysis

To fully comprehend the mechanism of action, it is essential to identify the direct molecular targets of a compound and characterize the nature of their interaction. High-resolution structural biology techniques are invaluable in this pursuit.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a molecule, including how a compound binds to its protein target. By crystallizing a target protein in complex with the compound of interest, researchers can visualize the precise binding site and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are involved. This information is critical for understanding the compound's specificity and for guiding future drug design efforts.

Cryo-Electron Microscopy (Cryo-EM) Studies

Cryo-electron microscopy (Cryo-EM) has emerged as a complementary and sometimes alternative technique to X-ray crystallography for determining the structure of biological macromolecules. It is particularly useful for large, complex proteins or those that are difficult to crystallize. Cryo-EM could provide insights into the conformational changes induced by the binding of this compound to its target protein.

Transcriptomic and Proteomic Analysis of Compound-Treated Cells

To gain a global perspective on the cellular response to a compound, researchers often employ transcriptomic and proteomic approaches. These "omics" technologies allow for the large-scale analysis of changes in gene expression (transcriptomics) and protein levels (proteomics) within a cell. By treating cells with this compound and analyzing the resulting changes, it would be possible to identify entire pathways and cellular processes that are affected, providing clues about its mechanism of action and potential off-target effects.

In Vitro Biological Activity Spectrum of N 3,4 Dichlorophenyl 2 Ethylbutanamide and Its Derivatives

Antimicrobial Efficacy Against Pathogenic Microorganisms

Derivatives of N-(3,4-dichlorophenyl)amide have been investigated for their efficacy against a range of pathogenic microorganisms. The data indicates potential applications in treating infections caused by protozoa and mycobacteria.

Anti-Cryptosporidium Activity:

Cryptosporidium, a protozoan parasite, is a significant cause of diarrheal disease, particularly in immunocompromised individuals. While specific data for N-(3,4-dichlorophenyl)-2-ethylbutanamide is not available, related compounds have shown promise. For instance, pyrazolopyrimidine derivatives, which are structurally distinct but also target parasitic enzymes, have demonstrated potent anti-cryptosporidial effects. One such derivative, a phosphodiesterase inhibitor, exhibited an in vitro 50% effective concentration (EC50) of less than 1 µM against Cryptosporidium parvum. nih.gov This highlights the potential for amide-containing compounds to be developed as anti-cryptosporidial agents.

Antitubercular Activity:

Several studies have highlighted the potential of dichlorophenyl-containing compounds against Mycobacterium tuberculosis. A series of 3-chloro-4-fluorophenyl and 3,4-dichlorophenyl substituted thiocarbamide derivatives were synthesized and evaluated for their antitubercular activity. researchgate.net Among these, compounds 7e , 8d , and 8e demonstrated notable minimum inhibitory concentrations (MIC) against M. tuberculosis (ATCC-25177), with compound 7e being the most potent. researchgate.net

Similarly, a study on dihydroquinazolinone derivatives identified compounds with a di-substituted aryl moiety containing halogens as having significant antitubercular activity. nih.gov Specifically, compounds 3l and 3m showed a MIC of 2 µg/mL against the H37Rv strain of M. tuberculosis. nih.gov While these are not butanamide derivatives, the presence of the dichlorophenyl group appears to be a key feature for antimycobacterial action.

Table 1: Antitubercular Activity of Dichlorophenyl Derivatives

| Compound | Structure | M. tuberculosis Strain | MIC (µg/mL) |

|---|---|---|---|

| 7e | 3,4-dichlorophenyl thiocarbamide derivative | ATCC-25177 | 12.5 |

| 8d | 3,4-dichlorophenyl thiocarbamide derivative | ATCC-25177 | 25 |

| 8e | 3,4-dichlorophenyl thiocarbamide derivative | ATCC-25177 | 25 |

| 3l | Dihydroquinazolinone with dichlorophenyl moiety | H37Rv | 2 |

| 3m | Dihydroquinazolinone with dichlorophenyl moiety | H37Rv | 2 |

Anti-inflammatory Response Modulation

The anti-inflammatory potential of N-(3,4-dichlorophenyl) derivatives has been explored in cell-based assays. These studies suggest that such compounds can modulate key inflammatory pathways.

Research on N-antipyrine-3,4-dichloromaleimide derivatives has demonstrated significant anti-inflammatory effects. nih.gov In an in vitro study using RAW 264.7 macrophage cells, N-antipyrine-3,4-dichloromaleimide (1 ) and N-antipyrine-3-chloro-4-(3,4-dichloroaniline) maleimide (B117702) (3 ) were found to significantly inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, MCP-1 (CCL2), TNF-α, and INF-γ. nih.gov Furthermore, these compounds were observed to increase the production of anti-inflammatory cytokines IL-4 and IL-13 and inhibit the phosphorylation of the p-p65 NF-κB subunit, indicating a modulation of the inflammatory response. nih.gov

Another study on novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones showed significant anti-inflammatory activity in a carrageenan-induced footpad edema test in rats. nih.gov Several compounds in this series exhibited inhibition of inflammation ranging from 30.6% to 57.8%. nih.gov

Table 2: Anti-inflammatory Activity of Dichlorophenyl Derivatives

| Compound | Assay | Key Findings |

|---|---|---|

| N-antipyrine-3,4-dichloromaleimide (1 ) | RAW 264.7 macrophages | Inhibition of IL-1β, IL-6, MCP-1, TNF-α, INF-γ; Increased IL-4, IL-13; Inhibition of p-p65 NF-κB phosphorylation |

| N-antipyrine-3-chloro-4-(3,4-dichloroaniline) maleimide (3 ) | RAW 264.7 macrophages | Inhibition of IL-1β, IL-6, MCP-1, TNF-α, INF-γ; Increased IL-4, IL-13; Inhibition of p-p65 NF-κB phosphorylation |

| 5-(3,4-dichlorophenyl)-3-[(substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones | Carrageenan-induced rat paw edema | 30.6% to 57.8% inhibition of inflammation |

Antihyperglycemic Potential

The potential of N-(3,4-dichlorophenyl) derivatives in managing hyperglycemia has been suggested through studies on related compounds. While direct evidence for this compound is lacking, the broader class of dichlorophenyl-containing molecules has been investigated for antidiabetic properties.

For instance, a study on the dichloromethanolic extract of Xerophyta spekei identified a compound, 1H-benzoimidazole, 2-(2,4-dichlorophenoxymethyl), which is reported to have antidiabetic activities. mdpi.com This suggests that the dichlorophenyl moiety could be a valuable component in the design of new antihyperglycemic agents.

Enzyme-Specific Inhibition Profiles

The interaction of N-(3,4-dichlorophenyl) derivatives with specific enzymes is an area of active research, with studies pointing towards inhibitory activity against enzymes like phospholipase A2 (PLA2) and dipeptidyl peptidase-4 (DPP4).

Phospholipase A2 (PLA2) Inhibition:

Phospholipase A2 enzymes are involved in the inflammatory process through the release of arachidonic acid. Inhibition of PLA2 is a therapeutic strategy for inflammatory conditions. While specific data for this compound is unavailable, a study on 3-(4-alkylbenzoyl)acrylic acids demonstrated that their inhibitory potency against snake venom PLA2 increased with the length of the alkyl residue, achieving IC50 values in the micromolar to nanomolar range. nih.gov This suggests that the structural features of amide derivatives could be optimized for PLA2 inhibition.

Dipeptidyl Peptidase-4 (DPP4) Inhibition:

DPP-4 inhibitors are a class of oral antihyperglycemic agents. Although no direct inhibition data for this compound has been reported, the general class of amide and dichlorophenyl-containing compounds has been explored for DPP-4 inhibition. For example, various heterocyclic compounds incorporating amide functionalities have been designed and shown to inhibit DPP-4.

Receptor Agonism/Antagonism in Cell-Based Assays

The ability of N-(3,4-dichlorophenyl) derivatives to interact with cellular receptors has been demonstrated in several studies, primarily showing antagonistic properties.

A series of N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides were evaluated for their binding affinity to dopamine (B1211576) D3 and D2 receptors. nih.gov These compounds displayed a range of binding affinities for the D3 receptor, with Ki values from 0.6 to 1080 nM, and varying degrees of selectivity over the D2 receptor. nih.gov

In another study, a novel cannabinoid-1 receptor (CB1R) inverse agonist, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596), was discovered. nih.gov This compound demonstrated high selectivity as a CB1R inverse agonist. nih.gov

Furthermore, research on 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones identified them as selective antagonists of the neurokinin-2 (NK2) receptor. nih.gov One potent analogue in this series showed an IC50 of 4 nM for the NK2 receptor with excellent selectivity over NK1 and NK3 receptors. nih.gov

Table 3: Receptor Activity of Dichlorophenyl Derivatives

| Compound Class | Receptor Target | Activity | Affinity/Potency |

|---|---|---|---|

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides | Dopamine D3 | Antagonist | Ki = 0.6-1080 nM |

| MK-5596 | Cannabinoid-1 (CB1R) | Inverse Agonist | High selectivity |

| 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones | Neurokinin-2 (NK2) | Antagonist | IC50 = 4 nM |

Computational Chemistry and Rational Drug Design Strategies Applied to N 3,4 Dichlorophenyl 2 Ethylbutanamide

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and interaction patterns. mdpi.com For N-(3,4-dichlorophenyl)-2-ethylbutanamide, molecular docking simulations can be employed to screen potential biological targets by virtually assessing its binding compatibility with a wide array of protein structures. This process involves the generation of multiple conformations of the ligand and fitting them into the active site of a target protein, followed by the use of a scoring function to rank the poses based on their predicted binding affinity.

The dichlorophenyl group of this compound can participate in various non-covalent interactions, including halogen bonds, which are increasingly recognized as significant contributors to ligand-protein binding. nih.gov Docking studies can reveal whether the chlorine atoms form favorable interactions with electron-rich residues in a binding pocket. Similarly, the amide group can act as both a hydrogen bond donor and acceptor, forming key interactions that stabilize the ligand-receptor complex.

A hypothetical molecular docking study of this compound against a panel of kinase enzymes, a common class of drug targets, could yield results similar to those presented in Table 1. Such a study would predict the binding energies and key interacting residues, helping to prioritize which targets are most likely to be modulated by the compound. For instance, a high binding affinity for a specific kinase, coupled with favorable interactions with conserved residues in the ATP-binding site, would suggest that this compound may act as a kinase inhibitor. researchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound Against Selected Kinase Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Cys797 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | Cys919, Asp1046, Glu885 |

| c-Jun N-terminal Kinase 1 (JNK1) | 3PZE | -7.2 | Met111, Gln155, Asp169 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to assess the conformational stability of the this compound-protein complex, providing insights into how the ligand and receptor adapt to each other's presence. By simulating the movements of atoms and molecules over a specific period, MD can reveal the flexibility of the ligand in the binding pocket and the stability of its interactions with surrounding residues.

For this compound, MD simulations could be used to explore its conformational landscape and identify low-energy, biologically relevant conformations. The ethylbutanamide side chain introduces a degree of flexibility, and MD simulations can help determine the preferred orientation of this group within a binding site. Furthermore, these simulations can provide information on the role of solvent molecules in mediating ligand-protein interactions and can be used to calculate binding free energies with greater accuracy than docking alone. amanote.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the ligand and protein atoms are common metrics used to assess the stability and flexibility of the complex during the simulation. mdpi.com

De Novo Design Approaches for Structural Optimization

De novo design is a computational strategy that aims to create novel molecules with desired properties from scratch or by modifying existing scaffolds. nih.gov This approach can be particularly useful for optimizing a lead compound like this compound to improve its potency, selectivity, or pharmacokinetic properties. openaccesspub.org De novo design algorithms can explore a vast chemical space by assembling molecular fragments or by iteratively modifying a starting structure to generate new compounds with improved predicted activity. researchgate.netmdpi.com

Starting with the this compound scaffold, a de novo design approach could be used to explore various substitutions on the phenyl ring or modifications to the amide side chain. For example, the algorithm could suggest replacing one of the chlorine atoms with a different halogen to modulate halogen bonding potential or altering the alkyl chain to improve van der Waals contacts within the binding pocket. nih.gov The newly generated molecules can then be virtually screened and prioritized for synthesis and biological testing, accelerating the lead optimization process. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery. nih.gov

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org It can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the properties of known active compounds. If this compound is identified as a hit from an initial screen, both approaches can be used to find other potential lead compounds.

In an SBVS campaign, this compound could be docked into the active site of a target to create a binding hypothesis. This hypothesis can then be used to screen a large database of compounds to identify molecules with similar or better-predicted binding affinities and interaction patterns. semanticscholar.org

In an LBVS approach, the structure of this compound can be used as a template to search for structurally similar compounds or molecules that share its key pharmacophoric features. researchgate.net This can be particularly useful when the 3D structure of the target is unknown. medchemexpress.com A hypothetical virtual screening campaign could identify a set of diverse compounds with the potential to bind to the same target as this compound, as illustrated in Table 2.

Table 2: Hypothetical Hit Compounds from a Virtual Screening Campaign Based on this compound

| Compound ID | Structure | Similarity Score to Lead | Predicted Activity |

|---|---|---|---|

| VS-001 | 2-ethyl-N-(4-chloro-3-fluorophenyl)butanamide | 0.85 | High |

| VS-002 | N-(3,4-dichlorophenyl)pentanamide | 0.79 | Moderate |

| VS-003 | 3-chloro-N-(3,4-dichlorophenyl)propanamide | 0.72 | Moderate |

Future Research Directions and Therapeutic Potential of N 3,4 Dichlorophenyl 2 Ethylbutanamide Scaffolds

Exploration of Undiscovered Biological Activities

The structural motifs within N-(3,4-dichlorophenyl)-2-ethylbutanamide are present in compounds with a wide range of biological effects, suggesting that its own therapeutic potential is underexplored. Future research should focus on screening this compound and its analogs across various biological assays to uncover novel activities.

Herbicidal and Agricultural Applications : A closely related compound, N-(3,4-dichlorophenyl)propanamide, is the well-known herbicide Propanil. wikipedia.orgsci-hub.boxtind.io Propanil functions by inhibiting photosynthesis in weeds. wikipedia.org Given the structural similarity, the this compound scaffold warrants investigation for its potential as a novel herbicide. Its different alkyl chain may offer altered selectivity, potency, and environmental persistence profiles. Research into its effects on plant biochemistry, particularly on photosynthetic pathways, could reveal new herbicidal agents.

Anticancer Potential : Dichlorophenyl groups are found in various compounds with demonstrated anticancer activity. For instance, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) has been shown to inhibit proliferation and induce apoptosis in melanoma cells. nih.gov Furthermore, certain dichlorophenylacrylonitriles exhibit potent and selective cytotoxicity against breast cancer cell lines. nih.gov These findings suggest that the this compound scaffold should be evaluated for its potential as an anticancer agent. Screening against a panel of cancer cell lines could identify potential cytostatic or cytotoxic effects, paving the way for further investigation into its mechanism of action.

Endocrine and Metabolic Disruption : The metabolite of Propanil, 3,4-dichloroaniline (B118046) (3,4-DCA), has been shown to cause reproductive and developmental toxicity, indicating a potential for endocrine disruption. nih.govmdpi.com The parent compound, aniline (B41778), is also known to be a "structural alert" in drug discovery due to its potential for metabolic instability and toxicity. nih.gov The this compound scaffold could therefore be investigated for its effects on hormonal pathways and metabolic processes. Such studies could reveal potential risks associated with this chemical class but also open avenues for the development of targeted endocrine therapies. For example, the antifungal drug ketoconazole, which contains a dichlorophenyl moiety, is also used to treat Cushing's syndrome due to its antiglucocorticoid effects. wikipedia.org

Antimicrobial and Antifungal Activity : The dichlorophenyl group is a key feature of the widely used antifungal agent ketoconazole. wikipedia.org This suggests that this compound and its derivatives could possess antifungal or antimicrobial properties. Screening against a broad range of bacterial and fungal strains may uncover novel anti-infective agents.

Development of Advanced Methodologies for SAR and MOA Elucidation

To efficiently explore the potential of the this compound scaffold, advanced methodologies for determining Structure-Activity Relationships (SAR) and Mechanism of Action (MOA) are essential.

| Research Area | Potential Biological Activity | Key Structural Moiety |

| Agriculture | Herbicidal | N-(3,4-dichlorophenyl)propanamide |

| Oncology | Anticancer | 1,3-bis(3,5-dichlorophenyl)urea |

| Toxicology | Endocrine Disruption | 3,4-dichloroaniline (3,4-DCA) |

| Infectious Disease | Antifungal | Dichlorophenyl in Ketoconazole |

Modern approaches in medicinal chemistry can accelerate the process of identifying how the chemical structure of a compound relates to its biological effects. Traditional SAR studies involve the systematic modification of a molecule and testing the resulting analogs. While effective, this can be time-consuming. Integrating computational approaches can streamline this process. For example, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate physicochemical properties of derivatives with their biological activity.

Elucidating the MOA is crucial for understanding how a compound exerts its effects. Techniques such as thermal shift assays, affinity chromatography, and proteomics can be used to identify the direct protein targets of a bioactive compound. Furthermore, transcriptomic and metabolomic profiling of cells treated with this compound can provide a global view of the cellular pathways it perturbs.

Design of Next-Generation Derivatives with Enhanced Selectivity

Once a promising biological activity is identified for the this compound scaffold, the next step is to design derivatives with improved potency and selectivity. Enhanced selectivity is particularly important to minimize off-target effects and potential toxicity.

A key strategy is the isosteric replacement of the aniline group. nih.gov Anilines can be metabolically unstable and lead to toxic metabolites. nih.gov Replacing the aniline with other chemical groups can improve the pharmacological properties of a compound, such as bioavailability and solubility, while reducing toxicity.

Furthermore, modifications to the 2-ethylbutanamide (B1267559) side chain can be explored. Altering the length, branching, and rigidity of this chain can influence how the molecule fits into the binding pocket of its biological target, thereby affecting its potency and selectivity. The synthesis of a focused library of derivatives with systematic variations in both the dichlorophenyl ring substitution and the acyl side chain will be instrumental in developing a comprehensive SAR.

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be powerfully applied to the study of the this compound scaffold.

Virtual Screening and Hit Identification : AI algorithms can screen vast virtual libraries of compounds to identify those that are likely to be active against a specific biological target. This can significantly accelerate the initial stages of drug discovery.

De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives with optimized activity and reduced predicted toxicity.

Predictive Modeling : ML models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, saving time and resources.

SAR and MOA Elucidation : AI can analyze complex datasets from high-throughput screening and 'omics' studies to identify subtle structure-activity relationships and propose potential mechanisms of action.

By integrating these AI and ML-driven approaches, the exploration and optimization of the this compound scaffold can be conducted with greater efficiency and precision, increasing the likelihood of discovering novel and impactful therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)-2-ethylbutanamide, and how can reaction efficiency be optimized?

- Answer : The synthesis of arylacetamides typically involves coupling 3,4-dichloroaniline with a 2-ethylbutanoyl chloride derivative under Schotten-Baumann conditions. To optimize efficiency, use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in aprotic solvents (e.g., DMF) to enhance amide bond formation. Reaction monitoring via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and purification via silica gel chromatography (eluent: dichloromethane/methanol gradient) are critical for isolating high-purity product .

Q. How can the structural identity and purity of this compound be confirmed?

- Answer : Confirm identity using H NMR and C NMR spectroscopy. Key spectral features include:

- H NMR (CDCl₃): δ 7.45–7.30 (m, 3H, aromatic), 2.55 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.65 (sextet, J=7.5 Hz, 2H, CH₂CH₂CH₃), 1.20 (t, J=7.5 Hz, 3H, CH₃) .

- C NMR: δ 170.5 (C=O), 135.2–125.8 (aromatic carbons), 40.2 (CH₂CH₃), 28.5 (CH₂CH₂CH₃), 14.0 (CH₃). Purity (>98%) can be validated via HPLC (C18 column, λ=254 nm) .

Q. What are the key physicochemical properties of this compound relevant to formulation and stability studies?

- Answer : The compound is a crystalline solid with a melting point ~128°C (similar to structural analogs like Chloranocryl) . It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability under ambient conditions requires storage at -20°C in airtight containers to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How do structural modifications at the amide or aryl group influence the pharmacological activity of N-(3,4-dichlorophenyl)acetamide derivatives?

- Answer : SAR studies on related compounds (e.g., U-47700) demonstrate that substitutions at the amide nitrogen (e.g., dimethylamino groups) enhance μ-opioid receptor (MOR) binding affinity, while bulkier substituents (e.g., cyclohexyl) reduce activity. The 3,4-dichlorophenyl moiety is critical for hydrophobic interactions with receptor pockets. Computational docking (AutoDock Vina) and in vitro binding assays (IC₅₀ determination via competitive displacement) are recommended for systematic SAR analysis .

Q. How can contradictory NMR data for N-(3,4-dichlorophenyl)amide derivatives be resolved during structural elucidation?

- Answer : Discrepancies in coupling constants or chemical shifts may arise from rotameric equilibria or solvent effects. Use variable-temperature NMR (VT-NMR) to freeze conformational dynamics and 2D techniques (COSY, HSQC) to assign overlapping signals. For example, the H signal at δ 2.55 (CH₂CH₃) may split into distinct rotamers at low temperatures (<-40°C) in CDCl₃ .

Q. What analytical strategies are recommended for detecting metabolic byproducts of this compound in environmental or biological matrices?

- Answer : Employ LC-MS/MS with electrospray ionization (ESI+) in MRM mode. Key metabolites include hydroxylated derivatives (m/z +16) and dechlorinated products (m/z -35.5). Validate using isotopically labeled internal standards (e.g., C₆-3,4-dichloroaniline) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.